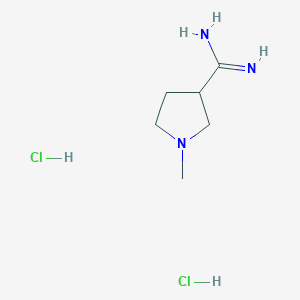

1-Methylpyrrolidine-3-carboximidamide dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methylpyrrolidine-3-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 2094909-98-3 . It has a molecular weight of 200.11 and is typically stored at room temperature . It is usually available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (1-methylpyrrolidin-3-ylidene)methanediamine dihydrochloride . The InChI code is 1S/C6H13N3.2ClH/c1-9-3-2-5(4-9)6(7)8;;/h2-4,7-8H2,1H3;2*1H . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Development

Chemical Synthesis : A study by Cheng Qing-fang (2005) described the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, indicating its use in improving synthesis processes with high purity and yield, suitable for scale-up production Cheng Qing-fang, 2005.

Analytical Chemistry : Morita and Konishi (2002) found 2-(2-Aminoethyl)-1-methylpyrrolidine and related compounds as selective and sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, optimizing conditions for analyzing fatty acids and pharmaceuticals like ibuprofen Morita & Konishi, 2002.

Pharmaceutical Research

Drug Development : Penning et al. (2009) developed a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors for cancer treatment. One compound, identified as ABT-888, showed excellent potency and bioavailability, indicating the potential of derivatives of 1-methylpyrrolidine in pharmaceutical applications Penning et al., 2009.

Organocatalysis in Asymmetric Synthesis : A study by Ruiz-Olalla et al. (2015) used homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from asymmetric cycloadditions, as catalysts for asymmetric Michael additions, highlighting the versatility of 1-methylpyrrolidine derivatives in synthesizing chiral molecules Ruiz-Olalla et al., 2015.

Chemical Reactions and Mechanisms

Catalysis : Field, Messerle, and Wren (2003) demonstrated the use of cationic Ir(I) complexes for the hydroamination and hydrosilation of 4-pentyn-1-amine to form 2-methylpyrrolidine and its derivatives in a one-pot, tandem procedure, showing the chemical versatility of 1-methylpyrrolidine structures in catalytic processes Field, Messerle, & Wren, 2003.

Crystallography and Molecular Structure : Research by Dega-Szafran et al. (2020) on N-methylpyrrolidine betaine aggregation with p-hydroxybenzoic acid revealed insights into the molecular geometry and hydrogen-bonding interactions, contributing to our understanding of the structural characteristics of 1-methylpyrrolidine derivatives Dega-Szafran et al., 2020.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

1-methylpyrrolidine-3-carboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.2ClH/c1-9-3-2-5(4-9)6(7)8;;/h5H,2-4H2,1H3,(H3,7,8);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGWOAPNWTWIIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C(=N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylpyrrolidine-3-carboximidamide dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]phenyl}methanamine](/img/structure/B2632402.png)

![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2632403.png)

![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2632409.png)

![2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile](/img/structure/B2632411.png)

![Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2632412.png)

![6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2632415.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2632424.png)

![Ethyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B2632425.png)